Comparative Antimalarial Activity: In Vivo Efficacy vs. Plasmodium chabaudi
In a murine model of malaria, 4-[(2-chlorophenyl)sulfamoyl]benzoic acid demonstrated significant in vivo antimalarial activity . This provides a specific, quantifiable benchmark against a non-lethal Plasmodium chabaudi chabaudi AS infection in C57BL/6 mice.
| Evidence Dimension | In vivo inhibition of parasitemia |
|---|---|
| Target Compound Data | Inhibition observed |
| Comparator Or Baseline | Infected, untreated control (baseline parasitemia progression) |
| Quantified Difference | Not reported as a specific percentage in the available summary |
| Conditions | 7.5 mg/kg/day, intraperitoneal (ip) administration, 1 hr post-infection, measured on day 7 post-infection in C57BL/6 mice infected with Plasmodium chabaudi chabaudi AS |
Why This Matters
This in vivo data point differentiates the compound from analogs with only in vitro activity, establishing a baseline for its potential utility in infectious disease research and providing a reference for comparative efficacy studies.
